molecular formula C15H11ClFN5O2 B2429661 N~3~-benzyl-N~1~-(3,5-dimethylphenyl)-3-methylpiperidine-1,3-dicarboxamide CAS No. 1286703-30-7

N~3~-benzyl-N~1~-(3,5-dimethylphenyl)-3-methylpiperidine-1,3-dicarboxamide

Cat. No.: B2429661
CAS No.: 1286703-30-7
M. Wt: 347.73
InChI Key: MTCGRCGIBIEFJR-UHFFFAOYSA-N
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Description

N~3~-benzyl-N~1~-(3,5-dimethylphenyl)-3-methylpiperidine-1,3-dicarboxamide is a useful research compound. Its molecular formula is C15H11ClFN5O2 and its molecular weight is 347.73. The purity is usually 95%.
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Scientific Research Applications

Herbicide Development

The research into benzamides, such as N3-benzyl-N1-(3,5-dimethylphenyl)-3-methylpiperidine-1,3-dicarboxamide, has led to the development of new groups of herbicides. These compounds have shown herbicidal activity against annual and perennial grasses, with potential utility in forage legumes, certain turf grasses, and cultivated crops, highlighting their significance in agricultural sciences (Viste, Cirovetti, & Horrom, 1970).

Material Science Applications

In the realm of material science, studies have focused on the synthesis and characterization of highly soluble polyamides derived from compounds including 3,5-dimethylphenyl derivatives. These polyamides exhibit amorphous characteristics and improved solubility in various solvents, which could be beneficial for creating advanced materials with specific properties, such as high thermal stability and potential applications in electronics and coatings (Liaw, Huang, Hsu, & Chen, 2002).

Fluorescence Sensing

Research into dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks has unveiled their potential as fluorescence sensors for detecting benzaldehyde-based derivatives. These findings open avenues for developing sensitive and selective sensors for environmental monitoring and analytical chemistry applications (Shi, Zhong, Guo, & Li, 2015).

Pharmaceutical Research

Although specifics on the direct applications of N3-benzyl-N1-(3,5-dimethylphenyl)-3-methylpiperidine-1,3-dicarboxamide in pharmaceutical research are not provided, related structures and functionalities are explored for their pharmaceutical properties. For example, ameltolide analogues, which share similar structural motifs with benzamides, have been synthesized and evaluated for their anticonvulsant activities. These studies contribute to the ongoing search for new therapeutic agents, particularly in the treatment of seizure disorders (Lambert, Hamoir, Hermans, & Poupaert, 1995).

Properties

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-2-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN5O2/c16-11-5-10(17)2-1-9(11)7-20-13(23)6-14-21-22-15(24-14)12-8-18-3-4-19-12/h1-5,8H,6-7H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCGRCGIBIEFJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CNC(=O)CC2=NN=C(O2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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